N-[3-methoxy-4-[4-(methoxymethyl)pyridin-3-yl]phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-methoxy-4-[4-(methoxymethyl)pyridin-3-yl]phenyl]methanesulfonamide is an organic compound that features a methanesulfonamide group attached to a phenyl ring, which is further substituted with a methoxymethyl pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-[4-(methoxymethyl)pyridin-3-yl]phenyl]methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Methoxymethyl Pyridinyl Intermediate: This step involves the reaction of 3-hydroxypyridine with methoxymethyl chloride in the presence of a base such as sodium hydride to form 4-(methoxymethyl)pyridine.
Coupling with Methanesulfonamide: The intermediate is then coupled with 3-methoxy-4-bromophenylmethanesulfonamide using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-[4-(methoxymethyl)pyridin-3-yl]phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[3-methoxy-4-[4-(methoxymethyl)pyridin-3-yl]phenyl]methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[3-methoxy-4-[4-(methoxymethyl)pyridin-3-yl]phenyl]methanesulfonamide involves its interaction with specific molecular targets. The methanesulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The methoxymethyl pyridinyl group can interact with nucleic acids, affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound also features a sulfonamide group and a pyridinyl moiety, but with different substituents.
4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide: This compound has a similar structural framework but includes a piperazine ring and a pyrimidine moiety.
Uniqueness
N-[3-methoxy-4-[4-(methoxymethyl)pyridin-3-yl]phenyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxymethyl pyridinyl group provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C15H18N2O4S |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[3-methoxy-4-[4-(methoxymethyl)pyridin-3-yl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C15H18N2O4S/c1-20-10-11-6-7-16-9-14(11)13-5-4-12(8-15(13)21-2)17-22(3,18)19/h4-9,17H,10H2,1-3H3 |
InChI Key |
QQBTYLSBAANGLB-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=NC=C1)C2=C(C=C(C=C2)NS(=O)(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.